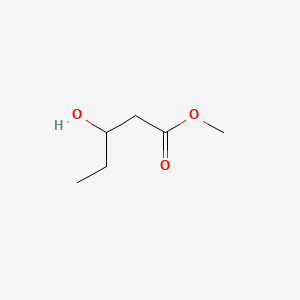

Methyl 3-hydroxypentanoate

Overview

Description

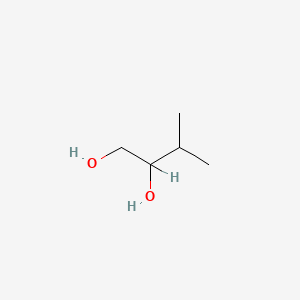

Methyl 3-hydroxypentanoate, also known as Methyl γ-Hydroxyvalerate, is a colorless liquid with a fruity odor. It is commonly used in the fragrance industry as a flavoring agent. The molecular formula is C6H12O3 .

Synthesis Analysis

Methyl 3-hydroxypentanoate can be synthesized by microbial asymmetric reduction of 3-oxopentanoic esters . It has been extensively employed as a starting material for the development of chiral ligands and catalysts, enabling precise control over stereochemistry in organic reactions .Molecular Structure Analysis

The molecular structure of Methyl 3-hydroxypentanoate consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 4 freely rotating bonds, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The polar surface area is 47 Å2 and the molar refractivity is 33.1±0.3 cm^3 .Physical And Chemical Properties Analysis

Methyl 3-hydroxypentanoate has a density of 1.0±0.1 g/cm3, a boiling point of 203.9±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.9 mmHg at 25°C . The enthalpy of vaporization is 51.2±6.0 kJ/mol and the flash point is 80.9±12.6 °C . The index of refraction is 1.427 .Scientific Research Applications

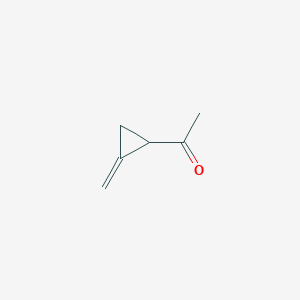

Application 1: Synthesis of Sitophilate, an Aggregation Pheromone

- Summary of the Application: Methyl 3-hydroxypentanoate is used in the synthesis of sitophilate, an aggregation pheromone for Sitophilus granarius, a significant pest of stored cereal grains . The use of pheromones is a promising method for pest control as they are highly specific substances that act only on individuals of the same species .

- Methods of Application or Experimental Procedures: The synthesis of sitophilate involves the transesterification of methyl-2-methyl-3-oxopentanoate with 3-pentanol mediated by Mg0/I2. This is followed by the reduction of the ketone group of 1-ethylpropyl-2-methyl-3-oxopentanoate using NaBH4 in the presence of a Lewis acid (ZnCl2, MgCl2, CaCl2, and MnCl2) .

- Results or Outcomes: The experimental results showed that MnCl2 is the most effective for the formation of syn diastereoisomers, which are the compounds that exert biological activity on the insect .

Application 2: Synthesis of (Meth)Acrylates

- Summary of the Application: Methyl 3-hydroxypentanoate can be used in the synthesis of (meth)acrylates, which are a type of reactive polymers . These polymers are widely used as polymeric reagents or polymer supports in biochemical and chemical applications .

- Methods of Application or Experimental Procedures: The synthesis of (meth)acrylates involves the reaction of sodium methacrylate with α-chloroacetamide in the presence of a catalyst (such as NaI and TEBAC) and hydroquinone . This reaction is carried out in acetonitrile at 80°C for 30 hours .

- Results or Outcomes: The result of this process is the formation of arylamido methyl methacrylate . This compound is a functional polymer that can be used in various applications, including the production of other polymers .

Application 3: Synthesis of Functional Polymers

- Summary of the Application: Methyl 3-hydroxypentanoate can be used in the synthesis of functional polymers . These polymers are widely used in various applications, including the production of other polymers .

- Methods of Application or Experimental Procedures: The synthesis of functional polymers involves the reaction of certain monomers with functional groups . The functional group is bonded to the structure of the monomer, and the resulting reactive group monomer is polymerized by chain addition polymerization methods .

- Results or Outcomes: The result of this process is the formation of functional polymers . These polymers have specific properties such as chemical, physicochemical or biochemical functions, which make them useful in a variety of applications .

Safety And Hazards

properties

IUPAC Name |

methyl 3-hydroxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFXKKFVUDJSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337118 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-hydroxypentanoate | |

CAS RN |

56009-31-5 | |

| Record name | Methyl 3-hydroxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)

![1H-Cycloprop[e]azulene, decahydro-1,1,4,7-tetramethyl-](/img/structure/B1200906.png)

![1-[2-(3-Methoxyphenyl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1200911.png)